molecular formula C17H8F9NO2 B4681553 (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE

Cat. No.: B4681553
M. Wt: 429.24 g/mol
InChI Key: MZMAPWJHFMTTRP-UTCJRWHESA-N
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Description

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms and a propenamide backbone

Properties

IUPAC Name

(Z)-3-[4-(difluoromethoxy)phenyl]-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F9NO2/c18-11-10(17(24,25)26)12(19)14(21)15(13(11)20)27-9(28)6-3-7-1-4-8(5-2-7)29-16(22)23/h1-6,16H,(H,27,28)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMAPWJHFMTTRP-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the difluoromethoxyphenyl and tetrafluorophenyl intermediates. These intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions to form the desired propenamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its fluorinated structure may enhance its metabolic stability and bioavailability, making it a candidate for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of high-performance polymers and coatings that require chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups may enhance its binding affinity and selectivity, leading to the modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE stands out due to its combination of difluoromethoxy and tetrafluorophenyl groups, which impart unique electronic and steric properties. These features make it a valuable compound for research and industrial applications, offering advantages in terms of stability, reactivity, and potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE

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